molecular formula C42H83NaO10P B15130656 1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt

1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt

Cat. No.: B15130656
M. Wt: 802.1 g/mol
InChI Key: IUBKCLFRZBJGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt is a synthetic phospholipid compound. It is composed of a glycerol backbone esterified with two stearic acid molecules and a phosphatidyl group linked to another glycerol molecule. This compound is commonly used in various scientific research applications due to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt is typically synthesized through the esterification of glycerol with stearic acid, followed by the phosphorylation of the resulting diacylglycerol. The final step involves the addition of a glycerol molecule to form the phosphatidylglycerol structure. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted phosphatidyl derivatives. These products have distinct properties and applications in various fields .

Scientific Research Applications

1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt involves its incorporation into lipid bilayers, where it influences membrane fluidity and stability. The compound interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity and function. These interactions are crucial for its role in drug delivery and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its long, saturated fatty acid chains, which confer specific properties such as high melting temperature and stability. These characteristics make it particularly suitable for applications requiring stable lipid structures .

Properties

Molecular Formula

C42H83NaO10P

Molecular Weight

802.1 g/mol

InChI

InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48);

InChI Key

IUBKCLFRZBJGPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na]

Origin of Product

United States

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